

# Ac-DEVD-CHO stability and proper storage conditions.

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## Compound of Interest

Compound Name: Ac-DEVD-CHO

Cat. No.: B070219

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## Ac-DEVD-CHO Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, proper storage, and use of **Ac-DEVD-CHO**, a potent caspase-3 and caspase-7 inhibitor.

## Frequently Asked Questions (FAQs)

Q1: What is **Ac-DEVD-CHO** and what is its primary mechanism of action?

**Ac-DEVD-CHO** is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a potent and reversible inhibitor of caspase-3 and caspase-7.<sup>[1][2][3][4]</sup> Its peptide sequence, DEVD (Asp-Glu-Val-Asp), mimics the cleavage site in PARP (poly (ADP-ribose) polymerase), a key substrate of activated caspase-3.<sup>[5]</sup> The aldehyde group of **Ac-DEVD-CHO** interacts with the active site cysteine of these caspases, thereby blocking their proteolytic activity and inhibiting the downstream events of apoptosis.<sup>[4]</sup>

Q2: What are the recommended storage conditions for **Ac-DEVD-CHO**?

Proper storage is crucial to maintain the stability and activity of **Ac-DEVD-CHO**. The recommended storage conditions for both lyophilized powder and reconstituted solutions are summarized below.

Q3: How should I reconstitute **Ac-DEVD-CHO**?

**Ac-DEVD-CHO** can be reconstituted in several common laboratory solvents. The choice of solvent may depend on the specific experimental requirements. It is recommended to prepare a concentrated stock solution, which can then be diluted to the final working concentration in the appropriate aqueous buffer immediately before use.

Q4: For how long is the reconstituted **Ac-DEVD-CHO** solution stable?

The stability of reconstituted **Ac-DEVD-CHO** depends on the storage temperature and solvent. To avoid degradation, it is critical to aliquot the stock solution into single-use volumes and avoid repeated freeze-thaw cycles.[\[2\]](#)[\[5\]](#)

## Quantitative Data Summary

The following tables provide a summary of the stability and storage conditions for **Ac-DEVD-CHO**.

Table 1: Storage and Stability of Lyophilized **Ac-DEVD-CHO**

Form	Storage Temperature	Shelf Life	Additional Notes
Lyophilized Powder	-20°C	≥ 1 to 3 years <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[6]</a>	Protect from light and moisture. <a href="#">[4]</a> <a href="#">[6]</a> For long-term storage, use a desiccant. <a href="#">[4]</a> Shipped at room temperature. <a href="#">[1]</a> <a href="#">[7]</a>
Lyophilized Powder	-80°C	≥ 2 years <a href="#">[6]</a>	Sealed storage, away from moisture and light, under nitrogen. <a href="#">[6]</a>

Table 2: Storage and Stability of Reconstituted **Ac-DEVD-CHO**

Solvent	Storage Temperature	Shelf Life	Additional Notes
DMSO	-20°C	Up to 1-2 months[5]	Avoid repeated freeze-thaw cycles.[5]
DMSO	-80°C	Up to 1 year[2]	Aliquot to avoid repeated freeze-thaw cycles.[2]
Water	-20°C	1 month[2]	
Water	-80°C	1 year[2]	
PBS (pH 7.2)	-20°C or -80°C	Information not widely available, but generally recommended to prepare fresh.	
Ethanol	-20°C or -80°C	Information not widely available, but generally recommended to prepare fresh.	

## Troubleshooting Guide

### Issue 1: Loss of Inhibitory Activity

- Possible Cause: Improper storage of the reconstituted solution.
  - Solution: Ensure the stock solution is stored at -80°C in single-use aliquots to prevent freeze-thaw cycles, which can significantly reduce stability.[2][5] For shorter-term storage (up to one month), -20°C is acceptable.[2][6]
- Possible Cause: Degradation of the lyophilized powder.
  - Solution: Store the lyophilized powder at -20°C or -80°C, protected from moisture and light.[4][6]

- Possible Cause: Instability in aqueous solution.
  - Solution: Prepare fresh dilutions in your experimental buffer from a concentrated stock solution immediately before use. Aldehyd compounds can be less stable in aqueous solutions over time.

## Issue 2: Inconsistent or Unexpected Experimental Results

- Possible Cause: Incorrect concentration of the inhibitor.
  - Solution: Titrate the concentration of **Ac-DEVD-CHO** for your specific cell type and experimental conditions. A typical starting concentration for cell-based assays is in the range of 20-50  $\mu\text{M}$ .<sup>[2][8]</sup>
- Possible Cause: Off-target effects.
  - Solution: While **Ac-DEVD-CHO** is a potent inhibitor of caspase-3 and -7, it can inhibit other caspases at higher concentrations.<sup>[7]</sup> Include appropriate positive and negative controls in your experiment to validate the specificity of the observed effects.

## Experimental Protocols

### Key Experiment: Caspase-3 Activity Assay using a Fluorogenic Substrate (e.g., Ac-DEVD-AMC)

This protocol outlines a general procedure to measure caspase-3 activity in cell lysates and to assess the inhibitory effect of **Ac-DEVD-CHO**.

#### Materials:

- Cells of interest (treated to induce apoptosis and untreated controls)
- **Ac-DEVD-CHO** (for inhibitor control group)
- Caspase-3 fluorogenic substrate (e.g., Ac-DEVD-AMC)
- Cell Lysis Buffer (e.g., 10 mM Tris pH 7.5, 130 mM NaCl, 1% Triton X-100, 10 mM NaPi, 10 mM NaPPi)<sup>[5]</sup>

- Protease Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)[5]
- 96-well black microplate
- Fluorometer with excitation at ~380 nm and emission at ~460 nm

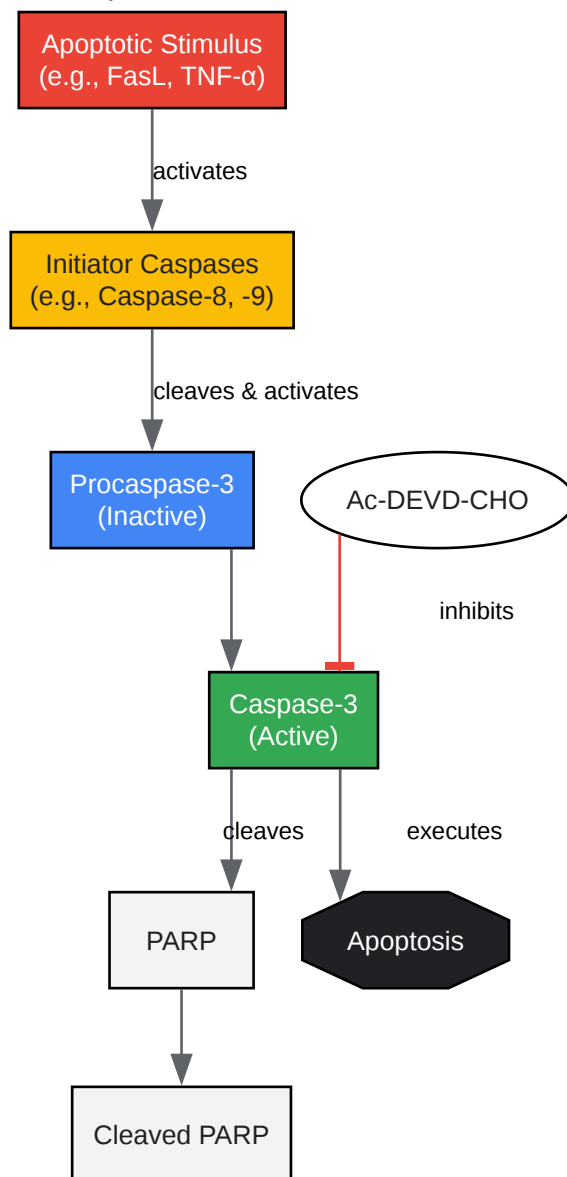
#### Procedure:

- Cell Lysate Preparation:
  - Induce apoptosis in your target cells using a known stimulus. Include a non-induced control group.
  - Harvest and wash the cells with ice-cold PBS.
  - Lyse the cells in Cell Lysis Buffer and incubate on ice.
  - Centrifuge the lysates to pellet cell debris and collect the supernatant.
  - Determine the protein concentration of each lysate.
- Assay Setup:
  - In a 96-well black microplate, set up the following reaction mixtures:
    - Blank: Protease Assay Buffer only.
    - Negative Control: Lysate from non-apoptotic cells + Ac-DEVD-AMC.
    - Positive Control: Lysate from apoptotic cells + Ac-DEVD-AMC.
    - Inhibitor Control: Lysate from apoptotic cells + **Ac-DEVD-CHO** + Ac-DEVD-AMC.
  - Pre-incubate the apoptotic lysate with **Ac-DEVD-CHO** for a short period (e.g., 10-15 minutes) at room temperature before adding the substrate.
  - A typical final concentration for Ac-DEVD-AMC is 20  $\mu$ M and for **Ac-DEVD-CHO** is 100 nM, though these should be optimized for your system.[5]

- Measurement:
  - Incubate the plate at 37°C for 1-2 hours, protected from light.
  - Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength between 430-460 nm.[5]
- Data Analysis:
  - Subtract the blank reading from all other readings.
  - Compare the fluorescence intensity of the positive control to the negative control to determine the level of caspase-3 activation.
  - The fluorescence in the inhibitor control should be significantly reduced compared to the positive control, demonstrating the inhibitory activity of **Ac-DEVD-CHO**.

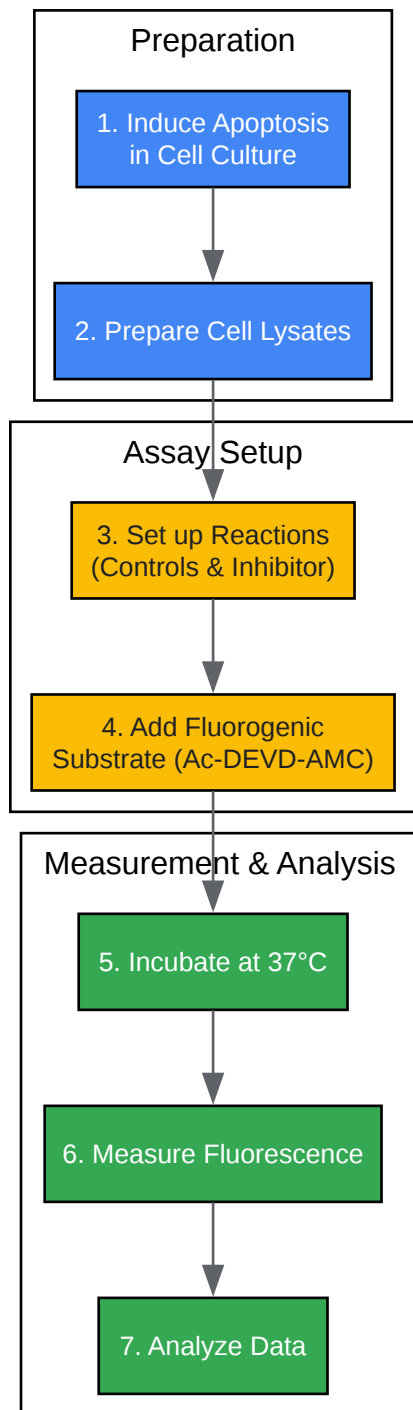
## Visualizations

## Simplified Caspase-3 Activation and Inhibition Pathway

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Caption: Caspase-3 activation pathway and its inhibition by **Ac-DEVD-CHO**.

## General Workflow for Assessing Ac-DEVD-CHO Activity



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Caption: Experimental workflow for caspase-3 activity assay with **Ac-DEVD-CHO**.



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